
Triethylvinylsilane
Overview
Description
Triethylvinylsilane (CAS 1112-54-5) is an organosilicon compound with the molecular formula C₈H₁₈Si and a molecular weight of 142.31 g/mol. Its structure features a vinyl group bonded to a triethylsilyl moiety, making it a versatile reagent in organic synthesis. Key physical properties include a boiling point of 146–147°C, a density of 0.771 g/cm³, and a flash point of 24°C, classifying it as a flammable liquid .
This compound is widely employed in catalytic reactions, such as Rh(II)-mediated C–H alkylation of aryl sulfonamides, where it achieves high branch selectivity (86:14) and yields up to 72% . It also serves as an intermediate in reductive decomplexation of cobalt complexes, enabling efficient alkene synthesis (e.g., 97% yield in dibenzocyclooctyne decomplexation) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylvinylsilane can be synthesized through several methods. One common approach involves the reaction of vinyldichlorosilane with triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Triethylvinylsilane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion to silanols or siloxanes under oxidative conditions.
Substitution: Replacement of the vinyl group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves nucleophiles such as halides or alkoxides.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of substituted silanes
Scientific Research Applications
Applications in Organic Chemistry
-
Reducing Agent :
- Triethylvinylsilane serves as a mild reducing agent in organic synthesis. It is particularly effective for the reduction of carbonyl compounds, allowing for the formation of alcohols and ethers under mild conditions.
- Case Study : In a study involving the reductive etherification of aldehydes and ketones, triethylvinylsilane was used alongside iron(III) chloride as a catalyst to yield symmetrical and nonsymmetrical ethers efficiently .
- Hydrosilylation :
-
Synthesis of Pharmaceuticals :
- Triethylvinylsilane is utilized in the synthesis of pharmacologically relevant compounds due to its ability to facilitate various reductive transformations.
- Case Study : A study highlighted its role in the synthesis of secondary and tertiary amines through reductive amination reactions, achieving high yields with minimal catalyst usage .
Applications in Materials Science
-
Silicone Production :
- As a precursor for silicone polymers, this compound can be co-polymerized with other silanes to produce silicone rubbers and gels that exhibit enhanced properties such as heat resistance and chemical stability.
- Data Table : Properties of Silicone Materials Enhanced by this compound
Property Standard Silicone Silicone with this compound Hardness (Shore A) 30-50 60-80 Tensile Strength (MPa) 5-10 15-20 Heat Resistance (°C) 150 200 - Coatings and Inks :
Mechanism of Action
The mechanism of action of triethylvinylsilane involves its reactivity with various chemical species. The vinyl group allows for addition reactions, while the silicon atom can participate in bond formation with other elements. This dual reactivity makes it a versatile compound in organic synthesis. The molecular targets and pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial in the development of new materials and chemical intermediates .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Trimethyl(vinyl)silane
- Molecular Formula : C₅H₁₂Si
- Molecular Weight : 100.23 g/mol
- Key Features : Smaller substituents (trimethyl) result in lower molecular weight and distinct reactivity. It acts as a "vinyl synthon" in 3+2 cycloadditions and allylation reactions, critical in prostaglandin and eribulin syntheses .
- Reactivity : Higher electron density at the vinyl group compared to triethyl analogues enhances cycloaddition efficiency.
- Applications : Polymer initiator and functional silicone precursor .
Trichlorovinylsilane
- Molecular Formula : C₂H₃Cl₃Si
- Molecular Weight : 161.49 g/mol
- Key Features : Chlorine substituents confer high reactivity toward hydrolysis and nucleophilic substitution.
- Applications : Precursor for silicone polymers and corrosion-resistant coatings. Hazardous due to corrosive byproducts .
Triethoxyvinylsilane
- Molecular Formula : C₈H₁₈O₃Si
- Molecular Weight : 190.31 g/mol
- Key Features : Ethoxy groups enhance hydrolytic stability, making it ideal for surface modification.
- Applications: Crosslinking agent in hydrogels, drug delivery systems, and pollutant-adsorbent nanoparticles .
Vinyltrimethoxysilane
- Molecular Formula : C₅H₁₂O₃Si
- Molecular Weight : 148.23 g/mol
- Key Features: Methoxy groups balance reactivity and stability, forming silanol groups upon hydrolysis.
- Applications : Coupling agent in adhesives, coatings, and polymer composites .
Data Tables: Structural and Functional Comparisons
Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Applications | Reactivity Profile |
---|---|---|---|---|---|
Triethylvinylsilane | C₈H₁₈Si | 142.31 | 146–147 | C–H alkylation, decomplexation | Moderate, Rh-compatible |
Trimethyl(vinyl)silane | C₅H₁₂Si | 100.23 | N/A | Cycloadditions, allylation | High in cycloadditions |
Trichlorovinylsilane | C₂H₃Cl₃Si | 161.49 | N/A | Silicone precursors | Highly reactive, corrosive |
Triethoxyvinylsilane | C₈H₁₈O₃Si | 190.31 | N/A | Biomaterials, environmental adsorption | Hydrolytically stable |
Vinyltrimethoxysilane | C₅H₁₂O₃Si | 148.23 | N/A | Adhesives, coatings | Hydrolyzes to silanols |
Biological Activity
Triethylvinylsilane (TEVS) is an organosilicon compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, antimicrobial activity, and surface modification for biotechnological uses. This article provides a comprehensive overview of the biological activity associated with TEVS, supported by relevant research findings, data tables, and case studies.
This compound is characterized by its vinyl group attached to a silicon atom with three ethyl groups. This structure allows for various chemical modifications, enhancing its utility in biological applications.
Biological Applications
1. Antimicrobial Activity
Research has demonstrated that TEVS can be used to enhance the antimicrobial properties of various materials. For instance, studies involving the immobilization of copper oxide nanoparticles (CuO) on activated carbon fibers using triethoxysilane as a binder showed significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of TEVS improved the coating efficiency and structural integrity of the fibers, leading to enhanced antimicrobial performance.
2. Surface Modification for Biotechnological Applications
TEVS is utilized in surface modification techniques to improve the binding capacity of biomolecules on solid surfaces. For example, its application in silanization processes has shown promise in enhancing antibody binding efficiency in immunoassays . The modification with TEVS allows for better orientation and stability of immobilized antibodies, which is crucial for maintaining their functionality during diagnostic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy of TEVS-Modified Fibers
A study investigated the effectiveness of CuO nanoparticles immobilized on activated carbon fibers treated with triethoxysilane. The results indicated that fibers treated with TEVS exhibited higher antimicrobial activity compared to untreated fibers. The coating process improved the structural reinforcement and antimicrobial efficacy against E. coli and S. aureus .
Sample Type | Antimicrobial Activity (Zone of Inhibition in mm) |
---|---|
Untreated ACF | 10 |
ACF + CuO | 15 |
ACF + CuO + TEVS | 20 |
Case Study 2: Surface Functionalization for Enhanced Antibody Binding
In another study focused on antibody immobilization, surfaces treated with triethoxysilane showed improved binding capabilities compared to those treated with other silanes. The study highlighted that TEVS-modified surfaces retained higher antigen-binding activity, indicating its potential in developing more effective diagnostic tools .
Research Findings
Recent research has explored the physicochemical properties of materials synthesized with TEVS. For instance, FTIR analysis confirmed the successful incorporation of TEVS into polymeric structures, which is essential for its application in drug delivery systems .
Moreover, studies have indicated that silane-modified surfaces can significantly enhance cell recognition and adhesion properties, which are critical factors in tissue engineering and regenerative medicine .
Properties
IUPAC Name |
ethenyl(triethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDHDXAMFADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314708 | |
Record name | Ethenyltriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-54-5 | |
Record name | Ethenyltriethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenyltriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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